4-Methoxy-2,6-dimethylphenol

Übersicht

Beschreibung

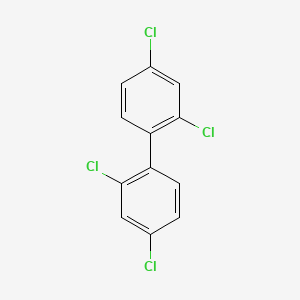

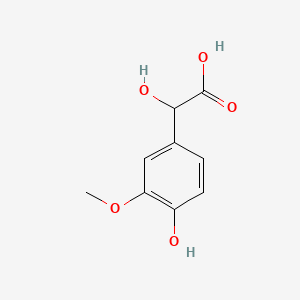

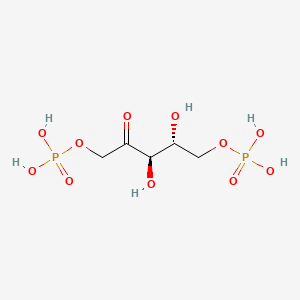

4-Methoxy-2,6-dimethylphenol is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with two methyl groups and one methoxy group attached . The InChI code for this compound is 1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 .Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

4-Methoxy-2,6-dimethylphenol has been studied for its role in chemical synthesis. For example, it has been involved in the condensation processes to produce specific compounds useful in material science and chemistry. The compound exhibits interesting properties when reacted with other chemicals, such as glyoxal, to produce derivatives that are significant in various chemical synthesis processes. These derivatives have applications ranging from the plastics industry to the production of fine chemicals (Mcgowan et al., 2010).

Biodegradation

Research on the biodegradation of this compound highlights its potential environmental impact and the ways to mitigate it. A specific study on Mycobacterium neoaurum B5-4 showcases the bacterium's ability to degrade this compound, indicating its significance in addressing environmental pollution problems related to this compound. This research provides insights into the microbial degradation pathways and the potential for bioremediation applications (Ji et al., 2019).

Polymerization

This compound is also relevant in polymerization studies, specifically in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE). Research on catalyst systems for polymerizing 2,6-dimethylphenol has identified efficient catalyst systems involving aromatic amine ligands and copper(I) chloride, which have shown to significantly enhance the polymerization rate. These findings are crucial for the development of materials with improved performance and reduced environmental impact (Kim et al., 2018).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life and toxic to aquatic life with long-lasting effects .

Relevant Papers The relevant papers retrieved include a study on 4-(4-Methoxyphenyldiazenyl)-2,6-dimethylphenol and a study on the reaction of formaldehyde with phenols . These papers provide valuable insights into the properties and reactions of phenolic compounds, including 4-Methoxy-2,6-dimethylphenol.

Wirkmechanismus

- Its phenolic structure suggests antioxidant properties, which could involve scavenging free radicals and protecting against oxidative stress .

- The affected pathways are not precisely characterized. However, phenolic compounds like 4-Methoxy-2,6-dimethylphenol can influence cellular processes such as apoptosis, inflammation, and redox balance .

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

4-Methoxy-2,6-dimethylphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses, such as peroxidases and cytochrome P450 enzymes . These interactions often involve the compound acting as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the biochemical pathways they regulate. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate antioxidant genes, enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes . These changes can affect cellular function and viability over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at a specific dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification . It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be further processed by conjugation reactions involving glutathione and other cofactors . These metabolic pathways help to regulate the compound’s levels within the body and mitigate its potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The presence of this compound in these organelles can affect their function and contribute to its overall cellular effects.

Eigenschaften

IUPAC Name |

4-methoxy-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862639 | |

| Record name | 4-Methoxy-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-97-1, 2431-91-6 | |

| Record name | Methylcreosol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2431-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, methoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3422055.png)

![Benzo[b]naphtho[2,1-d]furan](/img/structure/B3422070.png)

![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/no-structure.png)

![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)